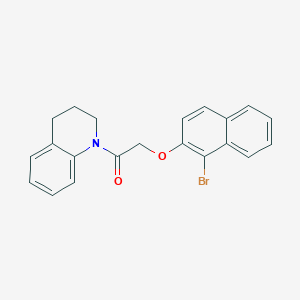![molecular formula C15H15FN2O3S B324640 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide](/img/structure/B324640.png)
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide is a chemical compound with the molecular formula C15H15FN2O3S and a molecular weight of 322.35 g/mol This compound is known for its unique structure, which includes a fluorophenyl group, an amino sulfonyl group, and a propanamide moiety
Preparation Methods
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide typically involves the reaction of 4-fluoroaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or reduced proliferation .
Comparison with Similar Compounds
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}propanamide can be compared with other similar compounds, such as:
- N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)propanamide
- N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)propanamide
- N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its stability and bioactivity compared to its analogs .
Properties
Molecular Formula |
C15H15FN2O3S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C15H15FN2O3S/c1-2-15(19)17-12-7-9-14(10-8-12)22(20,21)18-13-5-3-11(16)4-6-13/h3-10,18H,2H2,1H3,(H,17,19) |
InChI Key |
VCTNXJVPWJUFPU-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[4-[[(2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide](/img/structure/B324557.png)
![4-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-N-(2,5-dimethylphenyl)-4-oxobutanamide](/img/structure/B324558.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(1E)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ylidene]acetohydrazide](/img/structure/B324561.png)
![methyl N-[(2-oxoindol-3-yl)amino]carbamate](/img/structure/B324563.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]butanamide](/img/structure/B324565.png)
![N-[4-(1-azepanylsulfonyl)phenyl]butanamide](/img/structure/B324567.png)
![2-phenoxy-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B324568.png)
![1-{[(1E)-1-(4-chlorophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324570.png)
![1-{[(1E)-1-(4-bromophenyl)ethylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324573.png)
![4,6-DIMETHYL-2-OXO-1-[(E)-[(3E)-4-PHENYLBUT-3-EN-2-YLIDENE]AMINO]-1,2-DIHYDROPYRIDINE-3-CARBONITRILE](/img/structure/B324574.png)
![4,6-dimethyl-1-{[(1E)-1-(4-methylphenyl)ethylidene]amino}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B324575.png)

![Methyl 4-({[(1-bromo-2-naphthyl)oxy]acetyl}amino)benzoate](/img/structure/B324580.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-heptylacetamide](/img/structure/B324581.png)
